molecular formula C9H8N2O2 B8675087 2-(3-Nitrophenyl)propionitrile

2-(3-Nitrophenyl)propionitrile

Cat. No.: B8675087
M. Wt: 176.17 g/mol
InChI Key: RMIWZYGLHJJFRO-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)propionitrile (CAS 610-66-2) is a nitrile-substituted aromatic compound characterized by a nitro group (-NO₂) at the meta position of the phenyl ring and a propionitrile (-CH₂CN) side chain. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. The nitro group enhances electrophilic reactivity, making it valuable in substitution and reduction reactions. Synthesis methods include the hydrolysis of precursors using hydrochloric acid in methanol, though detailed protocols are proprietary . Its structural analogs vary in substituents (e.g., benzoyl, bromo, methyl), which influence physicochemical properties and applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(3-nitrophenyl)propanenitrile

InChI

InChI=1S/C9H8N2O2/c1-7(6-10)8-3-2-4-9(5-8)11(12)13/h2-5,7H,1H3

InChI Key

RMIWZYGLHJJFRO-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Nitro Substituents

  • 2-Methyl-2-(3-nitrophenyl)propanenitrile (CAS 915394-28-4)

    • Structure : Features a branched methyl group on the propionitrile chain.
    • Impact : The methyl group increases steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the linear chain in 2-(3-Nitrophenyl)propionitrile. Similarity score: 0.90 .
  • 2-(4-Nitrophenyl)propionitrile Structure: Nitro group at the para position instead of meta.

Benzoyl-Substituted Analog: 2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)

  • Structure : Replaces the nitro group with a benzoyl (-COC₆H₅) moiety.
  • Properties :
    • Molecular weight: 235.28 g/mol (vs. 176.17 g/mol for the nitro analog).
    • Purity: >99% (HPLC), with water content ≤0.05% and benzene <18.4 ppm .
  • Applications : Used in pharmaceutical intermediates (e.g., ketoprofen synthesis). The benzoyl group enables Friedel-Crafts reactions, unlike the nitro variant .
  • Synthesis : Achieved via bromination, cyanation, and hydrolysis, yielding 56.7% with a melting point of 52–54°C .

Halogen-Substituted Analogs

  • 2-(4-Bromophenyl)-2-Methylpropionitrile (CAS 101184-73-0)
    • Structure : Bromine at the para position and a branched methyl group.
    • Impact : Bromine’s electronegativity enhances electrophilic aromatic substitution (EAS) reactivity. Applications include agrochemical precursors .

Methyl-Substituted Analogs

  • 2-(4-Methylphenyl)propionitrile
    • Structure : Methyl group at the para position.
    • Synthesis : Derived from para-xylene via chlorination and cyanation.
    • Applications : Precursor to anti-inflammatory agents (e.g., 2-(4-methylphenyl)propionic acid). The methyl group reduces oxidative sensitivity compared to nitro derivatives .

Data Tables

Table 2: Reactivity and Functional Group Impact

Substituent Electronic Effect Key Reactions Example Application
Nitro (-NO₂) Strong EWG* Reduction to amine, EAS Antibiotic intermediates
Benzoyl (-COC₆H₅) Moderate EWG Friedel-Crafts, hydrolysis Ketoprofen synthesis
Bromo (-Br) Moderate EWG Nucleophilic substitution Agrochemicals
Methyl (-CH₃) Weak EDG** Oxidation, alkylation NSAID precursors

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Research Findings

Reactivity Differences :

  • Nitro-substituted analogs exhibit higher electrophilicity, favoring reduction and EAS, whereas benzoyl derivatives are more suited for acylative coupling .
  • Enzymatic studies show nitrile hydratases preferentially hydrolyze para-substituted nitriles (e.g., 2-(4-chlorophenyl)-propionitrile) over meta-nitro variants, indicating steric and electronic selectivity .

Synthetic Efficiency :

  • 2-(3-Benzoylphenyl)propionitrile achieves 56.7% yield via multistep synthesis, while nitro analogs face challenges in nitro group stability during hydrolysis .

Market Trends :

  • Benzoyl and bromo derivatives dominate pharmaceutical and agrochemical sectors due to versatile reactivity, while nitro analogs remain niche in specialty syntheses .

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